1h,1h,2h,2h-Perfluorooctyltrichlorosilane chemical properties
1h,1h,2h,2h-Perfluorooctyltrichlorosilane chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS)
Introduction
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS) is a specialized organosilane compound renowned for its capacity to create surfaces with exceptionally low energy, leading to highly hydrophobic and oleophobic properties.[1][2][3][4] Its unique molecular structure, featuring a reactive trichlorosilyl head group and a chemically inert, low-energy perfluorinated tail, makes it an indispensable tool in surface science, microfabrication, and materials engineering. This guide offers a comprehensive exploration of the core chemical properties of FOTS, its reaction mechanisms, field-proven applications, and essential handling protocols, designed for researchers, scientists, and professionals in drug development and advanced materials.
Molecular Structure and Physicochemical Properties
The functionality of FOTS is a direct result of its amphiphilic structure. The molecule consists of two key components:
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The Trichlorosilyl Head Group (-SiCl₃): This is the reactive center of the molecule. The silicon-chlorine bonds are highly susceptible to hydrolysis, which initiates the covalent bonding of the molecule to surfaces.
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The Perfluorooctyl Tail Group (CF₃(CF₂)₅(CH₂)₂-): This long fluorocarbon chain is responsible for the ultra-low surface energy of the resulting coating. The high electronegativity and stability of carbon-fluorine bonds create a non-polar, non-stick surface that repels both water and oils.[5]
The combination of a reactive anchoring group and a repellent tail group allows FOTS to form robust, self-assembled monolayers (SAMs) on a variety of substrates.[1][2]
Quantitative Data Summary
The fundamental physical and chemical properties of FOTS are summarized below for easy reference.
| Property | Value |
| CAS Number | 78560-45-9[1][6] |
| Molecular Formula | C₈H₄Cl₃F₁₃Si[3][6] |
| Molecular Weight | 481.54 g/mol [3][6][7] |
| Appearance | Colorless to pale yellow/pink liquid[2][3][6] |
| Boiling Point | 192 °C[1][2][3][4][7] |
| Density | ~1.3 g/mL at 25 °C[1][3][4][7] |
| Refractive Index (n20/D) | ~1.352[1][3][4] |
| Solubility | Miscible with various organic solvents (e.g., tetrahydrofuran, toluene)[1][4][8][9] |
| Reactivity | Highly sensitive to moisture; reacts violently with water, alcohols, and bases[1][4][8][10] |
Core Chemistry: The Mechanism of Surface Modification
The primary utility of FOTS lies in its ability to covalently bond to surfaces through a two-step hydrolysis and condensation process. This mechanism is fundamental to the formation of a durable, low-energy coating.
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Hydrolysis: The process begins when the trichlorosilyl group of the FOTS molecule is exposed to trace amounts of water, which are naturally present on most surfaces under ambient conditions. The highly reactive silicon-chlorine (Si-Cl) bonds are hydrolyzed to form silanol groups (-Si-OH), releasing hydrogen chloride (HCl) as a byproduct.[11][12] This step is critical, as the newly formed silanols are the reactive intermediates for surface bonding.
-
Condensation: The silanol intermediates are highly reactive and readily condense with hydroxyl (-OH) groups present on the substrate surface (e.g., silicon wafers, glass, ceramics). This reaction forms a strong, covalent siloxane bond (Si-O-Substrate), firmly anchoring the FOTS molecule to the surface.[12] Furthermore, adjacent silanol groups can also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that enhances the stability and durability of the monolayer.[13][14]
Caption: The two-step mechanism of FOTS surface modification.
Formation and Properties of FOTS Self-Assembled Monolayers (SAMs)
The hydrolysis and condensation reactions lead to the spontaneous organization of FOTS molecules into a dense, ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM).
During formation, the perfluorinated tails orient themselves away from the substrate, creating a new surface with extremely low energy. This fluorinated interface is responsible for the exceptional properties of FOTS-treated materials:
-
Superhydrophobicity: The surface exhibits a very high water contact angle (often >150°), causing water to bead up and roll off easily.[15]
-
Oleophobicity: The coating effectively repels oils and other low-surface-tension organic liquids.
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Anti-Adhesion and Low Friction: The non-stick nature of the SAM prevents adhesion of other materials and reduces the coefficient of friction.[1][4][6][8][9][16]
-
Chemical Inertness: The fluorocarbon surface is highly resistant to chemical attack.
Caption: Workflow for creating a FOTS self-assembled monolayer.
Field-Proven Applications
The unique properties imparted by FOTS coatings have led to their adoption in numerous high-performance applications:
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Microelectromechanical Systems (MEMS): FOTS is widely used as an anti-stiction coating for the moving microparts in MEMS devices, preventing device failure caused by surface adhesion.[17][18]
-
Nanoimprint Lithography (NIL): It serves as a critical release layer on NIL stamps and molds, facilitating the clean separation of the mold from the imprinted polymer.[1][17][18]
-
Microfluidics: FOTS is used to render the channels of microfluidic chips hydrophobic, which is essential for applications like generating water-in-oil droplets and preventing protein adsorption.[2][13][14]
-
Surface Protection: It is applied to glass, ceramics, and metals to create self-cleaning, anti-fouling, and stain-resistant surfaces.[7]
-
Electronics and Textiles: In electronics, it can be used to protect components from moisture.[7] In textiles, it imparts water and stain repellency to fabrics.[3][7]
Experimental Protocol: Silanization of a Silicon Wafer
This protocol provides a trusted, step-by-step methodology for creating a FOTS SAM on a silicon wafer, a common procedure in academic and industrial research.
Objective: To create a stable, hydrophobic FOTS monolayer on a silicon substrate.
Materials:
-
Silicon wafer substrates
-
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (FOTS)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Acetone, Isopropanol (IPA), Deionized (DI) water
-
Piranha solution (H₂SO₄:H₂O₂ mix) or Oxygen Plasma Cleaner
-
Nitrogen gas source
-
Glass desiccator and vacuum pump
Methodology:
-
Substrate Cleaning (Causality: A pristine, hydroxylated surface is paramount for uniform SAM formation. Contaminants will create defects in the monolayer.)
-
a. Sonicate the silicon wafer in acetone, then isopropanol, for 10-15 minutes each to remove organic residues.
-
b. Rinse thoroughly with DI water and dry with a stream of nitrogen.
-
c. To generate surface hydroxyl (-OH) groups, either treat the wafer with an oxygen plasma cleaner for 5 minutes or immerse it in a freshly prepared Piranha solution (handle with extreme caution) for 15 minutes.
-
d. Rinse again extensively with DI water and dry completely with nitrogen. The surface should now be highly hydrophilic.
-
-
Preparation of FOTS Solution (Causality: FOTS reacts with ambient moisture. Using an anhydrous solvent and inert atmosphere prevents premature hydrolysis and polymerization in the solution.)
-
a. Work inside a glovebox or a fume hood with a dry, inert atmosphere (e.g., nitrogen or argon).
-
b. Prepare a dilute solution of FOTS (e.g., 1% by volume) in an anhydrous solvent like toluene.
-
-
Deposition (Causality: This step allows the FOTS molecules to adsorb onto the hydroxylated surface, positioning them for the covalent bonding reaction.)
-
a. Solution Phase: Immerse the cleaned, dry wafers in the FOTS solution for 1-2 hours at room temperature. Ensure the container is sealed to minimize exposure to air.
-
b. Vapor Phase (Alternative): Place the cleaned wafers in a vacuum desiccator. Place a small vial containing a few drops of FOTS inside. Evacuate the desiccator to allow the FOTS to deposit from the vapor phase. This method is often preferred for achieving a more uniform monolayer.[17][18]
-
-
Rinsing and Curing (Causality: Rinsing removes physisorbed, unreacted FOTS molecules. Curing promotes further cross-linking within the monolayer, enhancing its stability.)
-
a. Remove the wafers from the FOTS solution/vapor.
-
b. Rinse sequentially with the anhydrous solvent (e.g., toluene), followed by isopropanol and/or acetone to remove any excess FOTS.
-
c. Dry the wafers with nitrogen.
-
d. Cure the coated wafers in an oven at 100-120 °C for 30-60 minutes.
-
-
Verification (Causality: This self-validating step confirms the successful formation of a high-quality SAM.)
-
a. Measure the static water contact angle. A successful FOTS coating should yield a contact angle >110°.
-
b. The surface should be visibly water-repellent.
-
Thermal Stability
The durability of FOTS monolayers is often dictated by their thermal stability. Studies on FOTS SAMs on aluminum substrates have shown that the monolayer's conformational order is maintained during thermal cycling when the peak temperature remains below 423 K (150 °C).[19][20] However, the process becomes partially irreversible between 423 K and 603 K (150-330 °C), and completely irreversible at temperatures above 603 K, indicating decomposition or significant rearrangement of the film.[19] A related fluorinated silane, PTES, was found to begin decomposing on SiO₂ at a more moderate temperature range of 373 K to 423 K (100-150 °C).[21][22]
Safety, Handling, and Storage
FOTS is a corrosive and reactive chemical that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[23][24] Reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas.[10] It is a combustible liquid.[24]
-
Personal Protective Equipment (PPE): Always handle FOTS in a well-ventilated fume hood. Wear chemical-resistant gloves (Viton or nitrile for short-term contact), tightly fitting safety goggles, and a face shield.[23][24][25]
-
Handling: Avoid all personal contact, including inhalation of vapors.[10][23] Keep away from water, moisture, heat, and ignition sources.[10][24][26] When handling, never add water to the material; if dilution is necessary, always add the silane to the solvent.[23][25]
-
Storage: Store in its original, tightly sealed container in a cool, dry, well-ventilated area under an inert gas atmosphere (e.g., nitrogen or argon).[7][10][23] Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[1][4][8]
-
Spills and Disposal: In case of a spill, absorb with an inert, dry material like sand or vermiculite and place in a sealed container for disposal.[10][23] Do not use water to clean up spills.[10] Dispose of contents and container to an approved hazardous waste collection point in accordance with local regulations.[23]
Conclusion
1H,1H,2H,2H-Perfluorooctyltrichlorosilane is a powerful surface modification agent whose utility is derived from its unique bifunctional structure. A thorough understanding of its core hydrolysis and condensation chemistry is essential for its effective application. By forming robust, low-energy self-assembled monolayers, FOTS provides a reliable method for creating superhydrophobic, oleophobic, and anti-adhesive surfaces critical to advancements in microfabrication, materials science, and beyond. Adherence to strict safety and handling protocols is mandatory to ensure its safe and effective use in research and development.
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Nine Chongqing Chemdad Co., Ltd. (n.d.). 1H,1H,2H,2H-PERFLUOROOCTYLTRICHLOROSILANE. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrophobization of epoxy nanocomposite surface with 1H,1H,2H,2H-perfluorooctyltrichlorosilane for superhydrophobic properties. Retrieved from [Link]
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Biolin Scientific. (2021, November 9). Hydrophobic surfaces – How hydrophobic coatings are used and studied? Retrieved from [Link]
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